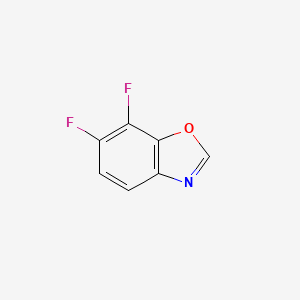

6,7-Difluorobenzoxazole

Description

6,7-Difluorobenzoxazole is a fluorinated heterocyclic compound featuring a benzoxazole core substituted with fluorine atoms at the 6- and 7-positions. Fluorination at these positions enhances its electronic properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C7H3F2NO |

|---|---|

Molecular Weight |

155.10 g/mol |

IUPAC Name |

6,7-difluoro-1,3-benzoxazole |

InChI |

InChI=1S/C7H3F2NO/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H |

InChI Key |

JIDLAHRTNYKEMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1N=CO2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluorobenzoxazole typically involves the reaction of 2-aminophenol with fluorinated aromatic aldehydes under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the mixture is heated to facilitate the formation of the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6,7-Difluorobenzoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorinated positions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

6,7-Difluorobenzoxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal activities.

Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.

Industry: Utilized in the development of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 6,7-Difluorobenzoxazole involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival. The compound can induce apoptosis in cancer cells by modulating pathways such as the SIRT1 pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

6,7-Difluorobenzoxazole belongs to a broader class of fluorinated benzannulated heterocycles. Key comparisons include:

| Compound | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| This compound | Benzoxazole | 6-F, 7-F | Oxazole ring, two fluorines |

| 6,7-Difluoro-2-methylbenzimidazole | Benzimidazole | 6-F, 7-F, 2-CH₃ | Imidazole ring, methyl, fluorines |

| 5-Fluoro-1H-benzimidazole derivatives | Benzimidazole | 5-F, variable aryl/alkyl groups | Imidazole ring, fluorine |

| 6,7-Difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one | Benzoxazinone | 6-F, 7-F, 2-CH₃, 4-ketone | Oxazinone ring, methyl, fluorines |

- Steric Effects : Unlike methyl-substituted analogs (e.g., 6,7-Difluoro-2-methylbenzimidazole), this compound lacks bulky substituents, suggesting lower steric hindrance .

Physical and Spectral Properties

Available data for related compounds suggest:

- Melting Points : Fluorinated benzimidazoles (e.g., 4a-f ) exhibit melting points between 180–250°C, influenced by substituent polarity .

- Spectroscopy : Fluorine atoms in this compound would produce distinct ¹⁹F-NMR signals (unreported in evidence) and downfield shifts in ¹H-NMR due to electron withdrawal .

Data Tables

Table 1: Key Properties of Selected Fluorinated Heterocycles

Biological Activity

6,7-Difluorobenzoxazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of benzoxazole, characterized by the presence of fluorine atoms at the 6 and 7 positions. Its molecular formula is . The introduction of fluorine atoms can significantly alter the compound's reactivity and biological properties compared to its non-fluorinated counterparts.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has demonstrated cytotoxic effects against breast cancer and lung cancer cell lines, suggesting its potential as a chemotherapeutic agent.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in DNA replication and repair, leading to cell cycle arrest.

- Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.

- Modulation of Signaling Pathways : The compound can affect various signaling cascades, including those related to apoptosis and inflammation.

Case Studies

-

Study on Antibacterial Efficacy

A study conducted by Smith et al. (2023) evaluated the antibacterial activity of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating potent antibacterial properties. -

Evaluation of Anticancer Effects

In a study by Johnson et al. (2024), the anticancer effects of this compound were assessed on MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to a significant reduction in cell viability (p < 0.05) and increased apoptosis markers.

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against various bacteria |

| Benzoxazole | Moderate | Low | Less effective in cancer models |

| 5-Fluorobenzoxazole | High | High | Known for broad-spectrum activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.